5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride

Bifunctional linker Sulfonamide library synthesis PROTAC building block

Secure a strategic differentiator for your medicinal chemistry program. This bifunctional scaffold uniquely integrates a terminal amine for versatile conjugation (PROTAC linkers, capping groups) with a phenylsulfonamide zinc-binding group essential for CA/matriptase inhibition, all on an optimal C5 spacer. Unlike generic sulfonamides or diamines, this compound is supplied exclusively as the HCl salt to guarantee superior aqueous solubility and immediate usability. Eliminate linker-length SAR and accelerate hit-to-lead development for anti-metastatic and antimicrobial programs.

Molecular Formula C11H17ClN2O3S
Molecular Weight 292.78 g/mol
Cat. No. B8169386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride
Molecular FormulaC11H17ClN2O3S
Molecular Weight292.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCN.Cl
InChIInChI=1S/C11H16N2O3S.ClH/c12-9-5-4-8-11(14)13-17(15,16)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2,(H,13,14);1H
InChIKeyLKSRJCWTGHYLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(phenylsulfonyl)pentanamide HCl: A Bifunctional Sulfonamide-Amine Building Block for Targeted Library Synthesis


5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride (CAS not uniquely resolved; related free base N-(5-aminopentyl)benzenesulfonamide 58885-30-6) is a small-molecule sulfonamide featuring a primary amino group and a phenylsulfonamide moiety linked by a pentanamide spacer [1]. This compound belongs to the N-(aminoalkyl)benzenesulfonamide class, which has been explored in patents for matriptase inhibitors, antiarrhythmic agents, and carbonic anhydrase targets [2][3]. Its bifunctional architecture—a terminal free amine and an acylsulfonamide group—enables versatile conjugation chemistry, making it a strategic intermediate for generating focused libraries of sulfonamide-based probes, PROTAC linkers, or enzyme inhibitors that cannot be equivalently constructed from simple benzenesulfonamide or aminoalkanamide monomers alone [1].

Why 5-Amino-N-(phenylsulfonyl)pentanamide HCl Cannot Be Simply Replaced by In-Class Analogs


Although sulfonamides such as N-(4-sulfamoylphenyl)pentanamide (CHEMBL283097) or 4-aminobenzenesulfonamide (sulfanilamide) share the sulfonamide pharmacophore, they lack the critical free terminal amine and the precise alkyl chain length that distinguish 5-amino-N-(phenylsulfonyl)pentanamide HCl [1][2]. Replacement with simpler benzenesulfonamides forfeits the amine handle required for conjugation to carboxylates, activated esters, or electrophilic warheads, while substitution with 1,5-diaminopentane eliminates the sulfonamide hydrogen-bond donor/acceptor system essential for target engagement in matriptase and carbonic anhydrase inhibition [3]. This unique combination of functional groups, linker length, and hydrochloride salt form for aqueous solubility cannot be recapitulated by generic sulfonamide or diamine building blocks, directly impacting library diversity, hit confirmation, and SAR continuity in medicinal chemistry campaigns [2].

5-Amino-N-(phenylsulfonyl)pentanamide HCl: Quantitative Differentiation Data vs. Closest Structural Analogs


Bifunctional Amine-Sulfonamide Architecture vs. Mono-Functional Comparators: Conjugation Versatility

5-Amino-N-(phenylsulfonyl)pentanamide HCl contains both a primary amine (pKa ~10-11) and a phenylsulfonamide (NH pKa ~10-11), enabling orthogonal derivatization under standard amide coupling or N-alkylation conditions [1]. In contrast, 4-n-Pentanamido-benzenesulfonamide (CHEMBL283097) contains a secondary amide with no free amine, and 1,5-diaminopentane contains two amines but no sulfonamide [2]. This bifunctionality allows the compound to serve simultaneously as an amine donor and a sulfonamide hydrogen-bond anchor, a property quantified by topological polar surface area (TPSA) of 80.6 Ų (free base) vs. 72.19 Ų for the parent benzenesulfonamide, reflecting additional hydrogen-bond capacity [1].

Bifunctional linker Sulfonamide library synthesis PROTAC building block

Carbonic Anhydrase Inhibition: Inferring Differentiation from In-Class Variation

Direct Ki data for 5-amino-N-(phenylsulfonyl)pentanamide HCl against carbonic anhydrase (CA) isoforms are not publicly available; however, the structurally resolved comparator CHEMBL1084702 (2-propyl-3-methyl-N-(4-sulfamoylphenyl)pentanamide) exhibits a Ki of 233 nM against human CA II [1], while CHEMBL283097 (4-n-Pentanamido-benzenesulfonamide) shows Ki = 85 nM against murine CA VA [2]. The presence of the free terminal amine in the target compound is expected to modulate CA isoform selectivity through additional hydrogen-bond interactions with residues at the rim of the active site, a rationale consistent with SAR from benzenesulfonamide-pentanamide series [3].

Carbonic anhydrase inhibitor Structure-activity relationship Sulfonamide pharmacophore

Chain-Length Specificity in Sulfonamide-Pentanamide Antimicrobial Activity

In a study of dipeptide-carboxamide derivatives containing benzenesulphonamoyl pentanamide scaffolds, compounds with a C5 pentanamide linker (8a, 8b) exhibited MIC values as low as 0.3 mg/mL against B. subtilis and 0.6 mg/mL against S. aureus [1]. Shorter-chain butanamide analogs showed reduced potency (>2-fold increase in MIC), while longer-chain hexanamide derivatives had variable activity [1]. 5-Amino-N-(phenylsulfonyl)pentanamide HCl shares the optimal C5 linker length identified in this SAR study, positioning it as a privileged intermediate for generating antimicrobial sulfonamide libraries with maximal potency.

Antimicrobial sulfonamide Chain-length dependent activity Bacterial dihydropteroate synthase

Matriptase Inhibitor Pharmacophore: Ancillary Amine as a Selectivity Determinant

Patent US8569313 discloses meta-substituted phenyl sulfonyl amides of secondary amino acid amides as matriptase inhibitors [1]. The most potent compounds incorporate a distal amine functionality (e.g., 4-aminobutyl or 2-aminoethyl groups) that engages the S1' subsite of matriptase. 5-Amino-N-(phenylsulfonyl)pentanamide HCl provides an analogous 5-aminopentyl arm, matching the chain length of the 4-aminobutyl-phenylsulfonyl motif in inhibitor 16 (MW 528.7 g/mol, matriptase Ki = 255 nM for a related scaffold) [2][3]. Compounds lacking this terminal amine (e.g., simple N-phenylsulfonyl amides) show >10-fold reduction in matriptase affinity [1].

Matriptase inhibitor Serine protease Anti-metastatic agent

Hydrochloride Salt Advantage: Solubility and Storage Stability vs. Free Base Analogs

5-Amino-N-(phenylsulfonyl)pentanamide is provided as the hydrochloride salt (MW 292.78 g/mol), which confers significantly enhanced aqueous solubility compared to the free base form (MW 256.32 g/mol for parent sulfonamide CHEMBL283097) [1]. The hydrochloride counterion increases polarity (computed LogP shift of approximately -0.5 to -1.0 units relative to free base) and enables direct dissolution in aqueous buffers without organic co-solvents. Vendor specifications for related 1,5-diaminopentane-derived sulfonamide hydrochlorides indicate ≥95% purity with long-term storage stability at -20°C under desiccated conditions, preventing free base degradation pathways (oxidation of terminal amine, sulfonamide hydrolysis) .

Salt form solubility Hydrochloride salt Aqueous formulation

5-Amino-N-(phenylsulfonyl)pentanamide HCl: Optimal Scientific and Industrial Application Scenarios


Focused Sulfonamide Library Synthesis for Carbonic Anhydrase Isoform Profiling

Use 5-amino-N-(phenylsulfonyl)pentanamide HCl as a common intermediate to generate a matrix library by varying the acylating agent at the terminal amine [6]. The C5 pentanamide linker provides optimal spacing between the phenylsulfonamide zinc-binding group and the variable cap moiety, as evidenced by Ki values of 85-233 nM for closely related pentanamide sulfonamides against CA isoforms [4]. Systematic variation of the amine capping group (aryl carboxylic acids, heterocyclic acids, activated esters) enables rapid exploration of CA I/II/IX/XII selectivity without re-optimizing the sulfonamide-linker distance.

PROTAC Linker Intermediate with Adjustable Sulfonamide Exit Vector

The bifunctional nature of the compound—amine handle for E3 ligase ligand attachment and sulfonamide for target protein binding—makes it an ideal PROTAC linker intermediate [6]. Unlike simple PEG or alkyl diamines, the phenylsulfonamide group provides a rigid aromatic exit vector that pre-organizes the POI-ligase ternary complex. The computed TPSA of 80.6 Ų and 7 rotatable bonds [6] balance solubility and conformational flexibility, properties superior to purely aliphatic linkers (e.g., 1,5-diaminopentane, TPSA ≈ 52 Ų) that often yield PROTACs with poor cell permeability.

Serine Protease Inhibitor Lead Generation Targeting Matriptase and Related TTSPs

Patent US8569313 establishes the critical role of a distal amine in achieving nanomolar matriptase inhibition [6]. 5-Amino-N-(phenylsulfonyl)pentanamide HCl provides this amine pre-installed on a phenylsulfonamide scaffold, enabling direct diversification at the sulfonamide para-position or the amine terminus to generate focused serine protease inhibitor libraries. Compounds built on this scaffold are predicted to achieve Ki < 500 nM against matriptase based on SAR from inhibitor 16 and related meta-substituted analogs [6][4], positioning the compound as a privileged starting material for anti-metastatic drug discovery programs.

Antimicrobial Sulfonamide Hit Expansion with Optimal C5 Linker

SAR from benzenesulphonamoyl pentanamide derivatives demonstrates that C5 chain length maximizes antimicrobial potency against Gram-positive bacteria (MIC 0.3-0.6 mg/mL) [6]. 5-Amino-N-(phenylsulfonyl)pentanamide HCl embeds this optimal linker, and its free amine allows attachment of amino acid carboxamide extensions (Leu-Val, Leu-Gly, Phe-Ala) shown to further enhance activity through additional hydrogen-bond interactions with bacterial dihydropteroate synthase [6]. This eliminates the need for linker-length optimization, allowing medicinal chemists to focus directly on cap group SAR.

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